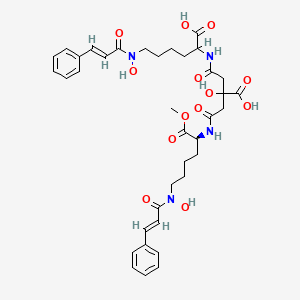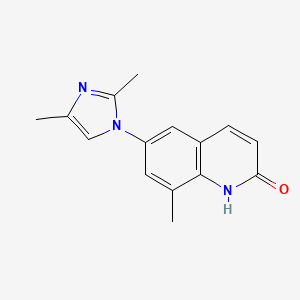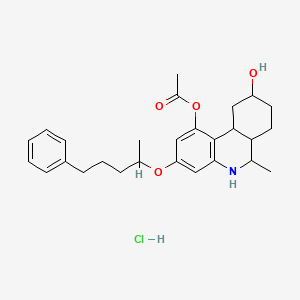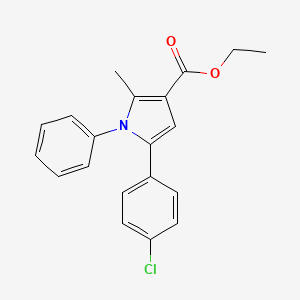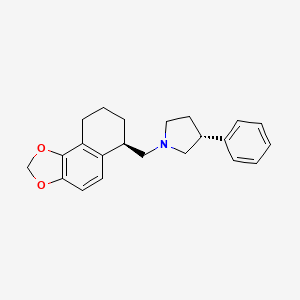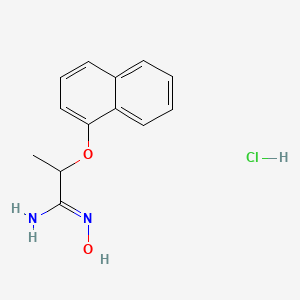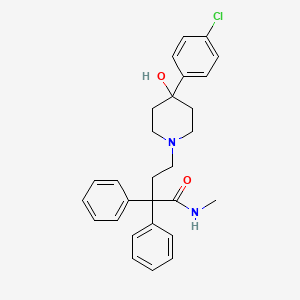
N-desmethyl loperamide
Descripción general
Descripción
N-Desmethyl-loperamide is a compound with the molecular formula C28H32Cl2N2O2 . It is the major metabolite of loperamide and is structurally similar to the parent molecule . It is a member of piperidines, a tertiary alcohol, a monocarboxylic acid amide, and a member of monochlorobenzenes .
Synthesis Analysis
N-Desmethyl loperamide can be extracted from blood samples using a simple three-step method . The extraction process involves the use of Acetate Buffer and an internal standard. The samples are then applied to SPE tubes without any preconditioning and allowed to flow through the column at a rate of 1–2 mL/min .Molecular Structure Analysis
The molecular weight of N-Desmethyl-loperamide is 499.5 g/mol . The IUPAC name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride . The InChIKey is CDRYTZQIQNWLFW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Desmethyl-loperamide is a monocarboxylic acid amide that is the methylamide of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid . It has a role as a drug metabolite .Aplicaciones Científicas De Investigación
Quantification in Toxicology
“N-desmethyl loperamide” is used in toxicology for the quantification of loperamide, an anti-diarrheal medication . It is used in postmortem whole blood by gas chromatography mass spectrometry . This method is highly selective and specific, making it suitable for the analysis of loperamide-related death cases .
μ Opioid Receptor Agonist
“N-desmethyl loperamide” is a major metabolite of loperamide, a drug that selectively activates peripheral μ opioid receptors . It has a Ki value of 0.16 nM , indicating its high affinity for these receptors. This makes it a potential candidate for the development of new analgesics.
Synthesis of Novel Loperamide Analogs
“N-desmethyl loperamide” is used in the synthesis of novel loperamide analogs . These analogs are potential μ opioid receptor agonists , which could be used in the treatment of pain.
P-glycoprotein Substrate
“N-desmethyl loperamide” is a substrate of the ATP-dependent efflux transporter P-glycoprotein . This protein plays a crucial role in the absorption, distribution, and elimination of many drugs. Therefore, understanding how “N-desmethyl loperamide” interacts with P-glycoprotein could help in the design of drugs with better pharmacokinetic properties.
Radiotracer in Brain Imaging
“N-desmethyl loperamide” has been used as a radiotracer in brain imaging . At the blood-brain barrier, P-glycoprotein blocks the entry of both loperamide and “N-desmethyl loperamide”, preventing central opiate effects . This makes “N-desmethyl loperamide” a promising radiotracer for studying the function of the blood-brain barrier.
Study of Drug Abuse
Due to its pharmacological activity similar to classical opioids at supratherapeutic concentrations, “N-desmethyl loperamide” can be used in studies related to drug abuse . Understanding its effects could contribute to the development of strategies to combat the opioid epidemic.
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPTLXEYOVARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430956 | |
| Record name | N-Desmethyl loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-desmethyl loperamide | |
CAS RN |
66164-07-6 | |
| Record name | N-Desmethyl Loperamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66164-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylloperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLLOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-desmethyl loperamide (dLop) primarily known for in a research context?
A1: dLop is primarily recognized as a research tool for studying P-glycoprotein (P-gp), an efflux transporter protein found at the blood-brain barrier (BBB) [, , , ].
Q2: How does dLop interact with P-glycoprotein?
A2: dLop acts as a substrate for P-gp, meaning it binds to the transporter and is actively pumped out of cells [, ]. At the BBB, this prevents dLop from entering the brain [, ].
Q3: What happens to brain uptake of dLop when P-gp is inhibited?
A3: When P-gp is inhibited, dLop is no longer efficiently effluxed from the brain. This leads to a significant increase in its brain uptake, which can be visualized using Positron Emission Tomography (PET) imaging [, , , ].
Q4: Besides being a P-gp substrate, does dLop have other notable interactions within cells?
A5: Research shows that dLop accumulates in lysosomes, acidic organelles found within cells. This accumulation is thought to be due to ionic trapping of this weak base within the acidic lysosomal environment [, ].
Q5: How does lysosomal trapping of dLop impact its use as a PET imaging agent?
A6: Lysosomal trapping enhances the PET signal of [¹¹C]dLop by causing the radiotracer to accumulate over time, effectively amplifying the signal [, ].
Q6: Is there any spectroscopic data available for dLop?
A6: The provided abstracts do not contain detailed spectroscopic data for dLop.
Q7: What can be said about the stability of dLop for research purposes?
A9: While the provided abstracts don't delve into specific stability data, they highlight the use of [¹¹C]dLop in PET imaging, suggesting sufficient stability for radiolabeling and in vivo studies [, , , ].
Q8: What analytical techniques are used to study dLop and its interaction with P-gp?
A8: The research primarily uses:
- PET Imaging: To visualize and quantify the brain uptake of [¹¹C]dLop in the presence and absence of P-gp inhibitors [, , , ].
- Cell-based Transport Assays: To measure the accumulation and efflux of [³H]dLop in cells overexpressing P-gp and other transporters [, , ].
- Immunohistochemistry and Western Blotting: To quantify P-gp expression levels in cells and tissues [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

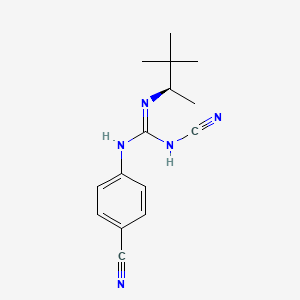
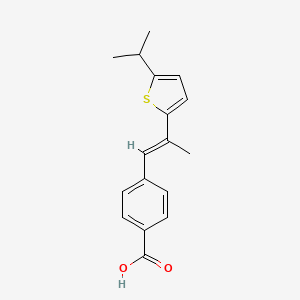
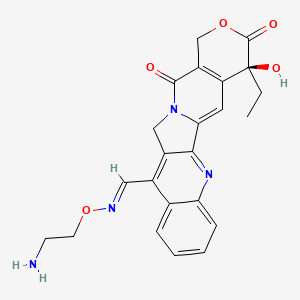


![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
